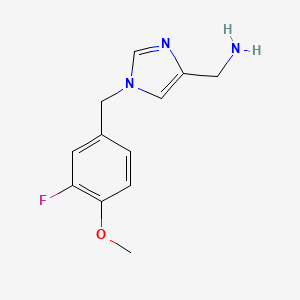
6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
描述
6-(5-Chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (6-CMPPD) is a heterocyclic aromatic compound with a variety of biological activities and potential applications in medicinal chemistry. It has been studied for its potential as an antimicrobial agent, an inhibitor of the enzyme dihydrofolate reductase (DHFR), and an inhibitor of the enzyme cyclooxygenase (COX). 6-CMPPD has also been studied for its potential to reduce inflammation, and its ability to inhibit the release of histamine from mast cells.
科学研究应用
6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleic acids. In addition, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential to inhibit the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has also been studied for its potential to reduce inflammation and its ability to inhibit the release of histamine from mast cells. Furthermore, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential to act as an antimicrobial agent.
作用机制
The mechanism of action of 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed that 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may interact with the active site of the enzyme DHFR, preventing it from catalyzing the reaction necessary for the synthesis of nucleic acids. In addition, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may interact with the active site of the enzyme COX, preventing it from catalyzing the reaction necessary for the synthesis of prostaglandins. Furthermore, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may interact with cell membranes, preventing the release of histamine from mast cells.
Biochemical and Physiological Effects
Studies have shown that 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the enzyme DHFR, resulting in the inhibition of the synthesis of nucleic acids. 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the enzyme COX, resulting in the inhibition of the synthesis of prostaglandins. Furthermore, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been shown to reduce inflammation and inhibit the release of histamine from mast cells.
实验室实验的优点和局限性
The advantages of using 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in laboratory experiments include its availability, its low cost, and its ability to inhibit the enzymes DHFR and COX. The main limitation of using 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in laboratory experiments is its potential toxicity, as it has been shown to be toxic to cells in vitro.
未来方向
Future research on 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione should focus on its potential to act as an antimicrobial agent, its potential to reduce inflammation, and its ability to inhibit the release of histamine from mast cells. In addition, future research should focus on the mechanism of action of 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and its potential toxicity. Furthermore, future research should focus on the development of novel synthetic methods for the synthesis of 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and the development of new applications for 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in medicinal chemistry.
属性
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJGVPRUDRFFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



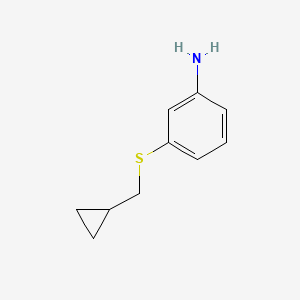
![[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470180.png)

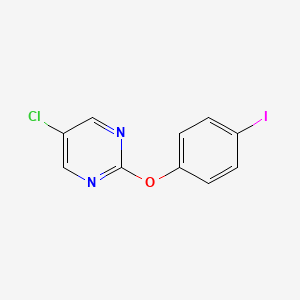
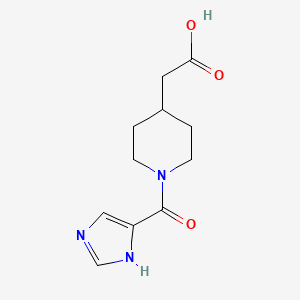
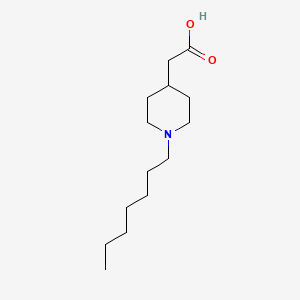

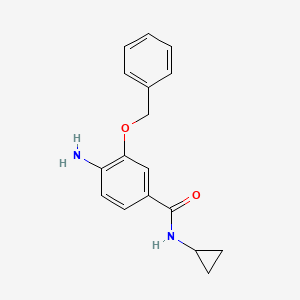
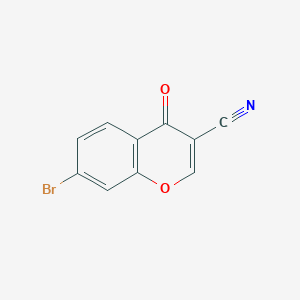
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine](/img/structure/B1470194.png)
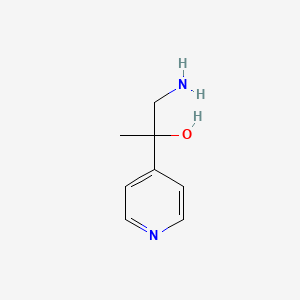
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1470197.png)
